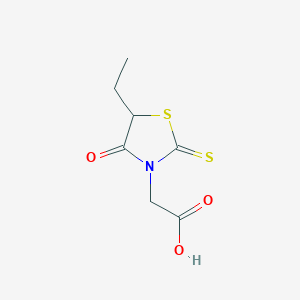

(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid

Beschreibung

“(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid” (CAS: 7273-60-1) is a thiazolidinone derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula is C₇H₉NO₃S₂, with a molecular weight of 219.28 g/mol. The compound features an ethyl group at position 5, a ketone at position 4, and a thione group at position 2 of the thiazolidinone core, with an acetic acid moiety at position 3 . It is classified as an irritant (Xi hazard class) and is typically stored at room temperature.

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The structural uniqueness of this compound lies in its combination of electron-withdrawing (4-oxo, 2-thioxo) and alkyl (5-ethyl) groups, which influence its reactivity and biological interactions .

Eigenschaften

IUPAC Name |

2-(5-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-2-4-6(11)8(3-5(9)10)7(12)13-4/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPIIQBWDQAGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often involve heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research indicates that derivatives of thiazolidinones, including (5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid, exhibit significant antibacterial and antifungal activities. A study demonstrated that compounds with similar thiazolidine structures showed efficacy against various bacterial strains, suggesting the potential for developing new antibiotics based on this scaffold .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study involving thiazolidinone derivatives reported that certain compounds exhibited substantial inhibitory effects against cancer cell lines, such as leukemia and central nervous system cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

This table summarizes the anticancer activity of specific derivatives, indicating the effectiveness of thiazolidinone-based compounds in targeting cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented, with studies showing that thiazolidine derivatives can inhibit inflammatory pathways. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process may include cyclization reactions followed by functional group modifications to achieve the final product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated for their antibacterial properties against common pathogens. The results demonstrated that certain modifications in the chemical structure significantly enhanced antibacterial activity compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Screening

In a collaborative study with the National Cancer Institute, various thiazolidinone derivatives were screened against multiple cancer cell lines. The findings revealed promising candidates with high inhibition rates, particularly those containing specific substitutions on the thiazolidine ring .

Wirkmechanismus

The mechanism of action of (5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s ethyl group at position 5 contrasts with arylidene or heteroarylidene substituents in analogs, which are typically introduced via aldol-like condensations .

Physicochemical Properties

Key Observations :

- Arylidene-substituted analogs (e.g., ) exhibit higher molecular weights and melting points compared to the ethyl-substituted target compound, likely due to increased aromaticity and intermolecular interactions.

- The pKa of the propan-2-yl-substituted derivative (3.37) suggests moderate acidity, which may influence solubility and binding in biological systems .

Biologische Aktivität

(5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and aldose reductase inhibitor, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound’s molecular formula is and it features a thiazolidinone core, which is crucial for its biological activity. The presence of the ethyl and acetic acid substituents enhances its solubility and reactivity.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of thiazolidine derivatives, including this compound. For instance, derivatives of 4-oxo-thiazolidinones have shown promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4c | 2 | Staphylococcus aureus |

| 4d | 2 | Enterococcus faecalis |

| 4e | 3 | Streptococcus pneumoniae |

| 4f | 4 | Listeria monocytogenes |

2. Antifungal Activity

Research indicates that thiazolidine derivatives exhibit antifungal properties, particularly against Candida species. These compounds can induce morphological changes in yeast cell walls, suggesting a novel mechanism of action that warrants further investigation .

Table 2: Antifungal Activity of Thiazolidine Derivatives

| Compound | Activity Type | Target Organism |

|---|---|---|

| Mycosidine | Fungistatic | Candida albicans |

| Mycosidine | Fungicidal | Candida glabrata |

3. Aldose Reductase Inhibition

The compound has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In comparative studies, certain derivatives showed IC50 values significantly lower than the clinically used inhibitor epalrestat, indicating their potential as therapeutic agents for managing diabetes-related complications .

Table 3: Aldose Reductase Inhibition Potency

| Compound | IC50 (µM) | Comparison to Epalrestat |

|---|---|---|

| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | <0.1 | >5 times more potent |

Case Studies

- Antibacterial Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that compounds with specific substitutions exhibited enhanced potency against resistant strains .

- Aldose Reductase Study : A detailed investigation into the structure-activity relationship (SAR) of thiazolidine derivatives revealed that modifications at the thiazolidinone ring significantly influenced their inhibitory activity against ALR2, suggesting avenues for drug design aimed at improving selectivity and efficacy .

Q & A

Basic: What are the standard synthetic protocols for (5-Ethyl-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid?

The compound is typically synthesized via a condensation reaction between (4-oxo-2-thioxothiazolidin-3-yl)acetic acid and an aldehyde derivative (e.g., ethyl-substituted aldehydes) under acidic reflux conditions. A general procedure involves:

- Reagents : (4-oxo-2-thioxothiazolidin-3-yl)acetic acid (1 equiv), aldehyde (1 equiv), sodium acetate (as a catalyst), and glacial acetic acid.

- Procedure : Reflux the mixture for 3–5 hours, precipitate the product in water, and recrystallize from methanol or DMF/acetic acid .

- Key Considerations : Excess aldehyde may improve yield, but side reactions (e.g., over-substitution) must be monitored via TLC or HPLC .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

By-product formation (e.g., dimerization or oxidation) can be mitigated by:

- Controlled Stoichiometry : Use a slight excess of aldehyde (1.1–1.2 equiv) to drive the reaction while avoiding polymerization.

- Temperature Modulation : Lower reflux temperatures (e.g., 80–90°C) with prolonged reaction times (6–8 hours) reduce thermal degradation.

- Catalyst Screening : Replace sodium acetate with milder bases (e.g., pyridine) to suppress acidic side reactions .

- Purification : Sequential recrystallization from polar/non-polar solvent mixtures (e.g., methanol-diethyl ether) enhances purity .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

- IR Spectroscopy : Confirm the presence of thioxo (C=S, ~1200 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

- Elemental Analysis : Validate molecular formula (e.g., C₈H₉NO₃S₂ for the ethyl variant) with ≤0.3% deviation .

- NMR : ¹H NMR peaks for the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and acetic acid moiety (δ ~3.8–4.2 ppm) .

Advanced: How do structural analogs of this compound influence biological activity?

Substitutions at the 5-position (e.g., arylidene or alkylidene groups) modulate bioactivity:

- Antimicrobial Activity : Bulkier substituents (e.g., quinoline derivatives) enhance lipophilicity and membrane penetration .

- Anticancer Potency : Electron-withdrawing groups (e.g., nitro or halogens) improve cytotoxicity via ROS induction .

- Data Contradictions : Discrepancies in activity across studies may arise from assay conditions (e.g., cell line variability) or impurities in synthesized analogs .

Basic: What in vitro assays are commonly used to evaluate its pharmacological properties?

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition assay or TNF-α suppression in macrophage models .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Structural Verification : Re-synthesize disputed analogs and confirm purity via HPLC (>95%) .

- Mechanistic Studies : Use molecular docking to validate target engagement (e.g., binding to EGFR or COX-2) .

Basic: What strategies are used to synthesize derivatives with improved solubility?

- Polar Substituents : Introduce hydroxyl or amine groups at the 5-position.

- Salt Formation : React the carboxylic acid with sodium/potassium hydroxide to form water-soluble salts .

- Prodrug Design : Esterify the acetic acid moiety to enhance bioavailability .

Advanced: How can computational modeling guide the design of high-activity analogs?

- Molecular Docking : Screen analogs against targets (e.g., bacterial DNA gyrase or cancer-related kinases) to prioritize synthesis.

- QSAR Analysis : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to predict optimal groups .

- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Basic: What analytical methods validate purity and stability?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water + 0.1% TFA) .

- TLC : Monitor reaction progress with silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .

- Stability Testing : Accelerated degradation studies under heat (40–60°C) and varying pH (2–9) .

Advanced: What protocols assess metabolic stability in preclinical models?

- Hepatic Microsomes : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .

- CYP450 Inhibition : Screen for interactions using fluorogenic CYP substrates (e.g., CYP3A4) .

- Plasma Stability : Measure degradation in plasma (37°C, 1–24 hours) to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.